molecular formula C19H24O2 B101711 (8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one CAS No. 17748-69-5

(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

Cat. No. B101711
CAS RN: 17748-69-5
M. Wt: 284.4 g/mol
InChI Key: BCWWDWHFBMPLFQ-MTNOOBJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one, also known as 17α-methoxy-3-methyl-5α-androstan-17β-ol, is a synthetic androgenic steroid that has been extensively studied for its potential use in scientific research applications. This compound is structurally similar to testosterone and has been shown to have a variety of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of (8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one-one involves binding to the androgen receptor and activating AR-mediated gene transcription. This leads to a variety of downstream effects, including increased protein synthesis, increased muscle mass, and decreased fat mass.

Biochemical And Physiological Effects

(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one-one has a variety of biochemical and physiological effects. These include increased protein synthesis, increased muscle mass, and decreased fat mass. It has also been shown to have anabolic effects on bone tissue and to improve bone density.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one-one in lab experiments is its high affinity for the androgen receptor. This makes it a useful tool for studying the role of AR signaling in various biological processes. However, one limitation is that it is a synthetic compound and may not fully replicate the effects of endogenous androgens in vivo.

Future Directions

There are several future directions for research on (8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one-one. One area of interest is its potential use in the treatment of osteoporosis. Another area of interest is its potential use in the treatment of muscle wasting disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in other scientific research applications.

Scientific Research Applications

(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one-one has been extensively studied for its potential use in scientific research applications. One of the main areas of research has been in the field of androgen receptor (AR) signaling. This compound has been shown to bind to the AR with high affinity and activate AR-mediated gene transcription. This makes it a useful tool for studying the role of AR signaling in various biological processes.

properties

CAS RN

17748-69-5

Product Name

(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

(8R,9S,13S,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17-,19+/m1/s1

InChI Key

BCWWDWHFBMPLFQ-MTNOOBJLSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@H]1CCC2=O)CCC4=C3C=CC(=C4)OC

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC

Origin of Product

United States

Synthesis routes and methods

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